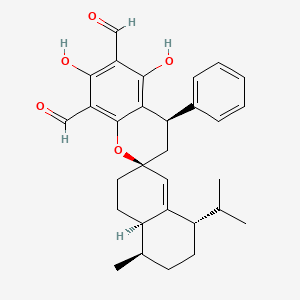
Guajadial C
Overview
Description
Guajadial C is a useful research compound. Its molecular formula is C30H34O5 and its molecular weight is 474.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Guajadial C, a meroterpenoid derived from Psidium guajava (guava), has garnered attention for its diverse biological activities, particularly in the realm of cancer research. This article explores the compound's cytotoxic effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique sesquiterpenoid structure. Its molecular formula is , and it exhibits a high degree of unsaturation with 14 degrees noted in spectroscopic analyses. The compound has been isolated as an amorphous powder, and its structural elucidation was confirmed through various spectroscopic methods, including NMR and mass spectrometry .
Cytotoxic Activity
This compound has demonstrated significant cytotoxicity against various human cancer cell lines. A study reported that it exhibited moderate cytotoxicity with an IC50 value of 3.54 μM against the SMMC-7721 liver cancer cell line . The following table summarizes the IC50 values of this compound against different cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| SMMC-7721 | 3.54 |
| A549 (Lung Cancer) | 0.15 |
| DU145 (Prostate) | 4.79 |
| MCF-7 (Breast) | 5.59 |
| CCRF-CEM (Leukemia) | 0.87 |
Research indicates that this compound exerts its anticancer effects through multiple pathways:
- Cell Cycle Arrest : this compound induces cell cycle arrest at the G0/G1 phase in various cancer cell lines, leading to reduced proliferation .
- Apoptosis Induction : The compound promotes apoptosis in cancer cells, as evidenced by increased DNA fragmentation in treated cells .
- Anti-Estrogenic Activity : Notably, this compound exhibits anti-estrogenic properties, inhibiting the proliferative effects of estradiol on uterine tissues in pre-pubescent rats . This mechanism suggests a potential role as a selective estrogen receptor modulator (SERM), similar to tamoxifen, which is widely used in breast cancer treatment .
Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of 5.59 μg/mL, highlighting its potential as a therapeutic agent .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes and improved survival rates compared to control groups, further supporting its anticancer efficacy .
- Comparative Analysis : A comparative study of various meroterpenoids from Psidium guajava indicated that this compound displayed superior cytotoxicity compared to other compounds in the same class, reinforcing its potential as a lead compound for drug development .
Properties
IUPAC Name |
(1S,4R,4'R,4aR,7S)-5',7'-dihydroxy-4-methyl-4'-phenyl-1-propan-2-ylspiro[2,3,4,4a,5,6-hexahydro-1H-naphthalene-7,2'-3,4-dihydrochromene]-6',8'-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O5/c1-17(2)20-10-9-18(3)21-11-12-30(14-23(20)21)13-22(19-7-5-4-6-8-19)26-28(34)24(15-31)27(33)25(16-32)29(26)35-30/h4-8,14-18,20-22,33-34H,9-13H2,1-3H3/t18-,20+,21-,22-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDKMNYVVXIPCC-VRANUHBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=CC3(CCC12)CC(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C2=C[C@]3(CC[C@H]12)C[C@@H](C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















